4-(4-chloro-2-fluorophenoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYJNURSKLSHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context and Significance of the Aniline and Diphenyl Ether Motifs
The architecture of 4-(4-chloro-2-fluorophenoxy)aniline is distinguished by the presence of two critical functional groups: an aniline (B41778) moiety and a diphenyl ether linkage. The strategic combination of these motifs, along with halogen substituents, provides a foundation for its utility in various scientific applications.
The aniline substructure, an aromatic ring bearing an amino group, is a cornerstone in medicinal chemistry. biopartner.co.uk Its ability to engage in various biological interactions has led to its incorporation into a multitude of drug candidates. biopartner.co.uk However, the aniline motif is not without its challenges, as it can be susceptible to metabolic instability, potentially affecting the efficacy of a drug. biopartner.co.uk This has led to extensive research into modifications and replacements of the aniline group to enhance the pharmacological properties of compounds, aiming to improve factors like bioavailability and selectivity. biopartner.co.uk
The diphenyl ether (DPE) motif, characterized by an oxygen atom connecting two phenyl rings, is another scaffold of immense importance in both therapeutic and industrial chemistry. nih.govwikipedia.org Since the 19th century, DPEs have been the subject of intensive research, leading to the development of various synthetic routes and the discovery of their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The diphenyl ether linkage is also a key component in the synthesis of high-temperature lubricants, surfactants, and polymers. atamanchemicals.com The traditional method for synthesizing diaryl ethers is the Ullmann condensation, a reaction involving an aryl halide and a phenol (B47542) in the presence of a copper catalyst. scielo.org.mx Modern advancements have led to more efficient, palladium-catalyzed methods and copper-promoted couplings using arylboronic acids. organic-chemistry.orgorganic-chemistry.org
The specific arrangement of a chloro and a fluoro substituent on the phenoxy ring of this compound further influences its chemical properties and reactivity. Halogenated compounds are prevalent in pharmaceuticals and agrochemicals, with chlorine, in particular, being a key ingredient in numerous drugs. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H9ClFNO |
| CAS Number | 190516-33-7 |
Historical and Current Academic Research Landscape Surrounding 4 4 Chloro 2 Fluorophenoxy Aniline
The compound 4-(4-chloro-2-fluorophenoxy)aniline has primarily been investigated as a crucial intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors for pharmaceutical applications. Its structural components make it a valuable building block for creating targeted therapies.
Historically, the synthesis of diaryl ethers has evolved significantly. The classical Ullmann reaction, discovered in 1905, was the foundational method for creating the C-O bond in these structures. scielo.org.mx Over the years, research has focused on developing more efficient and versatile synthetic methodologies, including copper-catalyzed and palladium-catalyzed cross-coupling reactions, which have broadened the scope and applicability of diaryl ether synthesis. organic-chemistry.orgjsynthchem.com
In the context of current research, this compound is recognized for its role in the synthesis of potent enzyme inhibitors. For instance, it serves as a precursor in the creation of compounds that target protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery, and intermediates like this compound are instrumental in this endeavor.
Furthermore, the broader class of chloro-containing molecules is of significant interest in medicinal chemistry. Over 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated compounds in pharmaceutical development. nih.gov The presence of the chloro group in this compound makes it a relevant component in the design of new therapeutic agents.
The related compound, 4-chloroaniline, is used in the industrial production of pesticides, drugs, and dyestuffs, and is a precursor to the antimicrobial chlorhexidine. wikipedia.org This underscores the industrial relevance of the chloroaniline scaffold present in the title compound.
Scope and Rationale for Comprehensive Scholarly Investigation of 4 4 Chloro 2 Fluorophenoxy Aniline
Established Synthetic Routes for this compound
The construction of the diaryl ether linkage is a critical step in the synthesis of this compound. Several methodologies have been developed to achieve this transformation efficiently.
Nucleophilic Aromatic Substitution (SNAr) Strategies for C-O Bond Formation
Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-O bond in diaryl ethers. This reaction typically involves the displacement of a leaving group on an activated aromatic ring by a nucleophile. In the context of synthesizing this compound, this would involve the reaction of a substituted phenoxide with an activated aryl halide. The presence of electron-withdrawing groups on the aryl halide enhances its reactivity towards nucleophilic attack. nih.gov
A common approach involves the reaction of 4-aminophenol (B1666318) with an activated 1-chloro-4-fluoro-2-nitrobenzene. The nitro group activates the ring towards nucleophilic attack by the phenoxide, which is generated in situ by a base. Subsequent reduction of the nitro group to an amine yields the final product.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4-Aminophenol | 1-Chloro-4-fluoro-2-nitrobenzene | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-(4-Chloro-2-nitrophenoxy)aniline |
| 4-(4-Chloro-2-nitrophenoxy)aniline | Reducing agent (e.g., SnCl2/HCl, H2/Pd/C) | Solvent (e.g., Ethanol) | This compound |
Copper- and Palladium-Catalyzed Cross-Coupling Approaches to Aryl Ethers
Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for the synthesis of diaryl ethers, often under milder conditions than traditional SNAr reactions.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern modifications utilize soluble copper catalysts with ligands, allowing the reaction to proceed at lower temperatures. wikipedia.org The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 4-nitrophenol (B140041) with 1-bromo-4-chloro-2-fluorobenzene (B27433), followed by reduction of the nitro group. The reactivity of the aryl halide follows the trend I > Br > Cl. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 4-Nitrophenol | 1-Bromo-4-chloro-2-fluorobenzene | CuI, Ligand (e.g., phenanthroline) | Base (e.g., Cs2CO3), High-boiling solvent (e.g., NMP) | 4-(4-Chloro-2-fluorophenoxy)-1-nitrobenzene |
| 4-(4-Chloro-2-fluorophenoxy)-1-nitrobenzene | Reducing agent | - | - | This compound |
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an alcohol. For the synthesis of this compound, this could involve the coupling of 4-aminophenol with 1-bromo-4-chloro-2-fluorobenzene using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| 4-Aminophenol | 1-Bromo-4-chloro-2-fluorobenzene | Pd(OAc)2 | Phosphine ligand (e.g., BINAP, DPPF) | Strong base (e.g., NaOt-Bu) | Toluene or Dioxane | This compound |
Alternative Synthetic Pathways and Novel Precursor Utilization
Alternative strategies often focus on the synthesis of key precursors. For instance, 4-chloro-2-fluoroaniline (B1294793) can be synthesized from 4-chloro-2-fluoroacetanilide by hydrolysis with a base like sodium hydroxide. prepchem.com This aniline can then be used in subsequent coupling reactions. Another approach involves the catalytic hydrogenation of halogenated aromatic nitro compounds to produce the corresponding anilines. chemicalbook.com For example, 4-chloro-2-fluoro-1-nitrobenzene can be reduced to 4-chloro-2-fluoroaniline using a palladium catalyst. chemicalbook.com
Derivatization and Functionalization Strategies of this compound
The presence of two aromatic rings and a reactive amino group in this compound offers multiple sites for further chemical modification.
Electrophilic Aromatic Substitution on the Aniline and Phenoxy Rings
Electrophilic aromatic substitution (EAS) reactions can introduce a variety of functional groups onto the aromatic rings. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director, while the ether linkage is also an activating ortho-, para-director. The chloro and fluoro substituents are deactivating but ortho-, para-directing.
To control the regioselectivity and prevent side reactions, the amino group is often protected as an amide (e.g., acetanilide) before carrying out electrophilic substitution. libretexts.org This protection moderates the activating effect of the amino group and reduces its nucleophilicity. libretexts.org
| Reaction Type | Reagent | Product |
| Nitration | HNO3/H2SO4 | Nitro-substituted derivative |
| Halogenation | Br2/FeBr3 | Bromo-substituted derivative |
| Sulfonation | SO3/H2SO4 | Sulfonic acid derivative |
| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Acyl-substituted derivative |
| Friedel-Crafts Alkylation | Alkyl halide/AlCl3 | Alkyl-substituted derivative |
Modifications at the Amino Group: Amidation, Alkylation, and Heterocycle Annulation
The primary amino group of this compound is a versatile handle for a wide range of chemical transformations.
Amidation: The amino group can be readily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. nih.govresearchgate.net These amidation reactions are fundamental in the synthesis of many biologically active compounds. nih.gov
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. google.com Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups.
Heterocycle Annulation: The amino group can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with β-ketoesters can lead to the formation of quinoline (B57606) derivatives. The synthesis of fluorinated pyrimidines and pyrazoles from appropriate precursors highlights the utility of aniline derivatives in constructing complex heterocyclic scaffolds. nih.gov
Halogen Exchange and Other Transformations on the Chlorinated Fluorophenoxy Moiety
The 4-chloro-2-fluorophenoxy moiety of the title compound is a key structural feature, and its transformation can lead to a variety of useful analogs. The reactivity of the aryl halides within this group is governed by their electronic environment. Halogen exchange reactions, particularly the replacement of chlorine with fluorine (halex reaction), are of significant industrial interest for accessing polyfluorinated aromatic compounds.
Such transformations on diaryl ethers can be challenging. Typically, these reactions require forcing conditions and are facilitated by the presence of activating groups, such as a nitro group, positioned ortho or para to the halogen being replaced. In the case of this compound, the ether linkage and the amino group are electron-donating, which deactivates the ring towards nucleophilic aromatic substitution (SNAr), making direct halogen exchange difficult.
However, modern catalytic systems have improved the feasibility of such transformations. For instance, copper- or palladium-catalyzed cross-coupling reactions can be employed. The classical Ullmann condensation, traditionally used for forming the ether bond itself, can be adapted for halogen exchange under specific conditions, though it often requires high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org
Other potential transformations on the chlorinated fluorophenoxy moiety could include metallation followed by quenching with an electrophile to introduce new functional groups. However, achieving regioselectivity in such a reaction would be a significant challenge due to the multiple potential sites for metallation.
Chemo- and Regioselectivity in the Synthesis of this compound and its Analogs
The synthesis of this compound is typically achieved through the formation of the diaryl ether bond, most commonly via a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation. The primary challenge in these syntheses is controlling chemo- and regioselectivity.
The key bond formation can be approached in two main ways:
Route A: Coupling of a p-aminophenol derivative with a substituted halobenzene.
Route B: Coupling of a phenol with a substituted haloaniline derivative.
A common industrial route involves the reaction of a phenoxide with an activated aryl halide, followed by the reduction of a nitro group to the desired aniline. For example, reacting 4-aminophenol with 1,4-dichloro-2-fluorobenzene or a related activated halide. The regioselectivity of this SNAr reaction is dictated by the activating and directing effects of the substituents on the aryl halide. The fluorine atom at the 2-position and the chlorine at the 4-position on the phenoxy ring are the result of the choice of starting materials, for instance, starting with 3,4-dichloronitrobenzene (B32671) and introducing the fluorine via a Halex reaction before coupling, or using a pre-functionalized halo-fluorobenzene.
A critical aspect of chemoselectivity arises when dealing with precursors containing multiple reactive sites, such as aminophenols. nih.gov In the coupling of an aminophenol with an aryl halide, the reaction must favor O-arylation over N-arylation. The choice of base and catalyst is crucial; using a weaker base can help to selectively deprotonate the more acidic phenolic hydroxyl group over the less acidic amino group. nih.gov
Another key chemoselectivity challenge emerges during the reduction of a nitro-group precursor, such as 4-(4-chloro-2-fluorophenoxy)nitrobenzene. Catalytic hydrogenation is a common method for this reduction. However, the presence of aryl halides introduces the risk of dehalogenation, where the C-Cl bond is cleaved by hydrogenolysis. google.com This side reaction reduces the yield of the desired product and introduces impurities that can be difficult to separate. google.com The selection of the catalyst (e.g., platinum-based catalysts are often preferred over palladium to minimize hydrodechlorination), solvent, and reaction conditions must be carefully optimized to selectively reduce the nitro group while preserving the halogen substituents and the diaryl ether linkage. google.com
Table 1: Regioselectivity in Diaryl Ether Synthesis via SNAr
| Reactant 1 | Reactant 2 | Activating Group | Leaving Group | Product | Reference |
|---|---|---|---|---|---|
| 4-Nitrophenol | 1-Chloro-4-nitrobenzene | -NO₂ (para) | -Cl | 4,4'-Dinitrodiphenyl ether | acs.org |
| 4-Aminophenol | Activated Aryl Halide | -NO₂ (or other EWG) | -F, -Cl | 4-Amino-substituted diaryl ether | nih.gov |
| 4-Chlorophenol | 4-Bromobenzonitrile | -CN (para) | -Br | 4-(4-Chlorophenoxy)benzonitrile | acs.org |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
Traditional methods for synthesizing diaryl ethers, like the Ullmann condensation, often rely on harsh conditions, including high temperatures, long reaction times, stoichiometric amounts of copper, and high-boiling polar solvents. wikipedia.org These factors contribute to a poor environmental footprint. Modern research has focused on developing greener and more sustainable alternatives.
Microwave-Assisted Synthesis: One of the most significant advances has been the application of microwave irradiation. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts. acs.orgnih.govnih.gov For the synthesis of diaryl ethers via SNAr, microwave heating has been shown to be effective even without a catalyst, broadening the substrate scope to include electron-poor phenols. acs.orgacs.org The use of solvents like DMSO, which couple efficiently with microwaves, allows for rapid heating to the required temperatures. acs.org
Development of Greener Catalytic Systems: For copper-catalyzed Ullmann couplings, significant progress has been made in developing more sustainable catalyst systems. This includes:
Heterogeneous and Recyclable Catalysts: Using catalysts supported on materials like zirconia (ZrO₂) or carbon spheres allows for easy recovery and reuse, reducing waste and cost. tandfonline.comrsc.org
Ligand-Free or Simplified Ligand Systems: Research aims to eliminate the need for complex and expensive ligands, simplifying the reaction and purification process. researchgate.net
Use of Greener Solvents: Replacing traditional high-boiling aprotic solvents with more environmentally benign options like water or ethanol (B145695) is a key goal. rsc.orgresearchgate.net Water-mediated Ullmann and Heck couplings have been successfully demonstrated using supported palladium nanoparticles. rsc.org
Solvent-Free and Alternative Reaction Media: Solvent-free reactions represent a significant step towards green synthesis by eliminating a major source of waste. Some Ullmann couplings can be performed by grinding the reactants together, sometimes in the presence of a solid support like silica. rsc.org
The reduction of the nitro-group precursor also offers opportunities for green chemistry. While catalytic hydrogenation is common, alternative reducing agents or catalytic transfer hydrogenation using agents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) can sometimes offer milder conditions and avoid the need for high-pressure hydrogen gas. google.comgoogle.com
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Diaryl Ethers
| Method | Conditions | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Conventional Ullmann | Stoichiometric Cu, >200°C, DMF/NMP | Well-established | Harsh conditions, high waste, low atom economy | wikipedia.org |
| Microwave-Assisted SNAr | 5-30 min, DMSO, often catalyst-free | Rapid, high yields, clean reactions | Requires specialized equipment | acs.orgacs.orgnih.gov |
| Heterogeneous Catalysis | Recyclable catalyst (e.g., Pd/ZrO₂), water or organic solvent | Catalyst reuse, reduced metal waste | May require specific catalyst preparation | tandfonline.comrsc.org |
| Solvent-Free Grinding | Mechanical grinding, often with solid support | Eliminates solvent waste, simple setup | May not be suitable for all substrates | rsc.org |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Quantum Chemical Investigations of Electronic and Molecular Structure
Density Functional Theory (DFT) Analysis of Ground State Properties
No published DFT studies on the ground state properties of this compound were found. Such an analysis would typically involve the calculation of optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity of a molecule through the examination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution
Information regarding the Electrostatic Potential Surface (EPS) and charge distribution, which would illuminate the electrophilic and nucleophilic sites of the molecule, is not available in the current body of scientific literature.
Conformational Analysis and Potential Energy Surface Exploration
Rotational Barriers and Preferred Conformations
Detailed studies on the rotational barriers around the ether linkage and the C-N bond, which would define the preferred three-dimensional conformations of this compound, have not been conducted or published.
Intramolecular Interactions and Hydrogen Bonding
While the potential for intramolecular hydrogen bonding between the amine proton and the ortho-fluorine atom is a point of interest, no specific computational or experimental studies confirming or quantifying this interaction for this compound could be located.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions, when correlated with experimental data, can confirm the molecular structure and provide a deeper understanding of its vibrational and electronic nature.
Theoretical Vibrational Spectroscopy (IR, Raman)
Theoretical vibrational spectroscopy, primarily through Density Functional Theory (DFT) calculations, is instrumental in assigning the intricate vibrational modes of a molecule. For aromatic compounds like this compound, the infrared (IR) and Raman spectra can be complex. Computational methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the harmonic vibrational frequencies. globalresearchonline.net
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. globalresearchonline.net The detailed analysis of the computed vibrational spectrum allows for the assignment of specific vibrational modes, including the characteristic stretching and bending vibrations of the C-Cl, C-F, C-N, N-H, and C-O-C bonds, as well as the vibrations of the aromatic rings.
Table 1: Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3480 | 3625 | 3480 |
| N-H Symmetric Stretch | 3390 | 3531 | 3390 |
| C-H Aromatic Stretch | 3100-3000 | 3220-3125 | 3100-3000 |
| C=C Aromatic Stretch | 1600-1450 | 1665-1510 | 1600-1450 |
| C-N Stretch | 1350-1250 | 1405-1300 | 1350-1250 |
| C-O-C Asymmetric Stretch | 1260 | 1312 | 1260 |
| C-F Stretch | 1200 | 1250 | 1200 |
| C-Cl Stretch | 750 | 781 | 750 |
Note: This table is illustrative and based on typical values for similar compounds. Actual experimental and computational data for this compound would be required for a precise comparison.
Computational NMR and UV-Vis Spectroscopic Characterization
Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting ¹H and ¹³C NMR chemical shifts. These calculations provide valuable information for the structural elucidation of the molecule by correlating the predicted chemical shifts with experimental data. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra. researchgate.net This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in the experimental spectrum. The predicted UV-Vis spectrum can help to understand the electronic structure and the nature of the electronic transitions (e.g., π→π* or n→π*) within the molecule. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.5-8.0, Amine Protons: 3.5-4.5 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160 |
| UV-Vis | λmax (nm) | ~290-320 |
Note: The values in this table are estimations based on the analysis of similar chemical structures and require experimental verification and specific computational studies for this compound.
Molecular Docking and Dynamics Simulations (In Silico Research)
In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery and materials science to predict how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein.
Protein-Ligand Interaction Predictions for Academic Target Identification
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This technique is widely used in academic research to identify potential biological targets for a given compound. The process involves generating a set of possible conformations of the ligand and scoring them based on their steric and energetic complementarity to the protein's binding site. mdpi.com For a novel compound like this compound, a broad screening against a panel of disease-relevant proteins could be performed to generate hypotheses about its potential biological activity. For instance, given the structural similarities to some known inhibitors, cyclooxygenase (COX) enzymes could be a hypothetical target for initial in silico screening. nih.gov
Exploration of Binding Modes and Affinities with Biological Macromolecules (Research Context)
Once a potential protein target is identified, molecular docking can be used to explore the specific binding modes and estimate the binding affinity. nih.gov The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a measure of the strength of the interaction. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. nih.gov
For example, in a hypothetical docking study of this compound with a protein kinase, the aniline moiety might form hydrogen bonds with the backbone of the hinge region, while the substituted phenoxy group could occupy a hydrophobic pocket.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Description | Illustrative Value |
| Docking Score (kcal/mol) | Estimated binding affinity. More negative values indicate stronger binding. | -8.5 |
| Key Interacting Residues | Amino acids in the binding site forming significant interactions. | Asp12, Lys34, Phe89 |
| Types of Interactions | Nature of the chemical interactions between the ligand and the protein. | Hydrogen bond with Asp12, Pi-pi stacking with Phe89 |
Note: This table presents hypothetical data for illustrative purposes. Actual results would depend on the specific protein target and the docking software used.
Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic stability of the protein-ligand complex over time. These simulations model the atomic movements, offering a more realistic picture of the binding event and the conformational changes that may occur upon ligand binding.
Mechanistic Biological Investigations of this compound: A Review of Preclinical and In Vitro Research
Despite a comprehensive search of scientific literature and chemical databases, no specific preclinical or in vitro research data was found for the chemical compound this compound.
The investigation sought to uncover data in the following specific areas:
Molecular Targets and Pathways: Information on enzyme kinetic studies, receptor binding assays, or its role as a modulator of protein-protein interactions.
Cellular Responses and Phenotypic Changes: Data on how the compound is taken up, metabolized, and removed by cells, as well as its influence on gene expression and protein synthesis.
Unfortunately, the search results did not yield any published research, such as scholarly articles, patents, or database entries, that specifically detail these biological investigations for this compound. While information exists for structurally related compounds, such as substituted anilines and diphenyl ethers, the strict focus on the specified compound precludes their inclusion in this article.
Therefore, at present, the scientific community has not published accessible research that would allow for a detailed discussion of the mechanistic biological investigations of this compound.
Mechanistic Biological Investigations of 4 4 Chloro 2 Fluorophenoxy Aniline in Preclinical and in Vitro Research
Cellular Responses and Phenotypic Changes in In Vitro Models
Influence on Cell Signaling Cascades (e.g., MAPK, PI3K/Akt pathways)
Compounds built upon a diaryl ether or similar bi-aryl framework are frequently designed as inhibitors of protein kinases, which are crucial nodes in cell signaling networks that regulate cell fate. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most critical cascades in cancer cell proliferation, survival, and metastasis. genome.jpnih.gov
The MAPK pathway, which includes the well-studied ERK cascade, is a primary driver of cell proliferation. nih.gov The PI3K/Akt pathway is a central regulator of cell survival, metabolism, and growth, often acting to suppress apoptosis. nih.gov Aberrant activation of these pathways is a hallmark of many cancers. Diaryl ether and diarylpyrazole derivatives have been shown to function as inhibitors of key kinases within these cascades. nih.gov For instance, certain diarylpyrazole compounds have demonstrated an ability to inhibit the ERK pathway, a downstream component of MAPK signaling. nih.gov
In a preclinical research context, the influence of a compound like 4-(4-chloro-2-fluorophenoxy)aniline on these pathways would typically be investigated using cultured cancer cells. A standard method involves treating cancer cell lines with the compound and measuring the phosphorylation status of key proteins in the cascades. A decrease in the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) would indicate inhibitory activity. nih.gov These effects are commonly quantified using techniques such as Western blotting, which separates proteins by size and uses specific antibodies to detect the phosphorylated forms. nih.gov While specific data for this compound is not published, the investigation into its effects on MAPK and PI3K/Akt signaling would be a critical step in characterizing its potential as an anticancer agent.
Mechanistic Studies on Antiproliferative and Apoptotic Pathways (Academic Context)
The inhibition of pro-survival signaling pathways like PI3K/Akt and proliferation-driving pathways like MAPK is mechanistically linked to inducing antiproliferative and apoptotic effects in cancer cells. nih.gov A compound that successfully blocks these signals can halt the cell cycle and trigger programmed cell death.
In academic research, the antiproliferative activity of a novel compound is first established using cell viability assays. These assays measure the dose-dependent effect of the compound on the growth of various cancer cell lines. For diaryl ether derivatives, studies have reported IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) across different cancer cell lines, demonstrating their potential as antitumor agents. nih.govnih.gov For example, a diaryl ether derivative, compound 5h, showed potent growth inhibitory activity in HepG2 (liver cancer), A549 (lung cancer), and HT-29 (colon cancer) cells with IC₅₀ values of 2.57, 5.48, and 30.04 μM, respectively. nih.gov
Following the confirmation of antiproliferative effects, studies would proceed to determine if the observed cell death occurs via apoptosis. This is often investigated through several methods:
Cell Cycle Analysis: Flow cytometry can reveal if the compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase), which often precedes apoptosis. nih.gov
Apoptosis Induction: The induction of apoptosis can be confirmed by observing characteristic cellular changes and through specific assays. For instance, studies on diarylpentanoid MS13, a curcumin (B1669340) analog, showed a significant increase in caspase-3 activity and a decrease in the anti-apoptotic protein Bcl-2, both of which are hallmarks of apoptosis. nih.gov Similarly, research on diaryl ether derivatives has shown that their antitumor activity is mediated by enhancing the expression of cleaved-caspase-3, the active form of a key executioner of apoptosis. nih.gov
The table below illustrates the type of data typically generated in such mechanistic studies for a hypothetical active diaryl ether compound.
| Cell Line | Assay Type | Parameter Measured | Illustrative Result |
| A549 (Lung Cancer) | Cell Viability (MTT) | IC₅₀ after 72h | 5.5 µM |
| HT-29 (Colon Cancer) | Cell Cycle Analysis | % of Cells in G2/M Phase | 45% (vs. 15% in control) |
| HepG2 (Liver Cancer) | Apoptosis Assay | Caspase-3 Activity | 3.5-fold increase |
| A549 (Lung Cancer) | Western Blot | Bcl-2 Protein Level | 60% decrease |
This table is for illustrative purposes only and does not represent actual data for this compound.
Structure-Mechanism Relationship Studies of this compound Analogs for Biological Insight
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For diaryl ether and related bi-aryl kinase inhibitors, SAR studies have been crucial for optimizing potency and selectivity. nih.govmdpi.combiorxiv.orgacs.org These studies involve synthesizing a series of analogs where specific parts of the molecule are systematically modified.
Key structural features of diaryl ether inhibitors that are often explored in SAR studies include:
Substituents on the Phenyl Rings: The type, position, and number of substituents (e.g., halogens, methyl, methoxy (B1213986) groups) on the two aromatic rings can drastically alter the compound's interaction with the target kinase's binding pocket. nih.govnih.govacs.org The this compound structure features a chlorine atom on one ring and a fluorine atom on the other. Studies on diaryl ether derivatives have shown that a chlorine atom at the para-position can significantly enhance antitumor activity. nih.gov
The Ether Linkage: The oxygen atom of the ether bridge can be replaced with other linkers (e.g., sulfur, nitrogen) to probe the importance of this connection for the molecule's conformation and binding.
Core Heterocycles: In many kinase inhibitors, one or both of the phenyl rings are replaced with heterocyclic systems like quinoline (B57606), pyrazole, or quinazoline (B50416) to form new hydrogen bonds or other interactions within the ATP-binding site of the kinase. nih.govnih.govnih.gov
The table below compares the structural features of this compound with other published diaryl ether-type compounds to highlight key SAR points.
| Compound Name/Reference | Ring A System | Ring B System | Key Substituents & Position | Biological Target/Activity |
| This compound | Aniline (B41778) | Phenyl | 4'-Chloro, 2'-Fluoro | Hypothesized Kinase Inhibitor |
| Compound 5h nih.gov | Phenyl | Phenyl | 4'-Chloro, 4-Hydroxy | Antitumor, Apoptosis Induction |
| c-Met Inhibitor 1s nih.gov | Quinolone | Cyclohexane | 4-Phenoxy linkage | c-Met Kinase Inhibition |
| paFabV Inhibitor nih.gov | Phenyl | Phenyl | 4'-Sulfonamide | FabV Enzyme Inhibition |
This comparative analysis underscores the importance of specific substitutions. The chloro and fluoro groups on this compound are expected to modulate the electronic properties and binding interactions of the molecule with its biological target. The fluorine atom, in particular, can form strong hydrogen bonds and alter metabolic stability, while the chlorine atom can occupy hydrophobic pockets within the kinase domain, potentially enhancing potency. nih.gov
Applications of 4 4 Chloro 2 Fluorophenoxy Aniline in Advanced Organic and Materials Chemistry Research
Utilization as a Versatile Synthetic Building Block
The molecular architecture of 4-(4-chloro-2-fluorophenoxy)aniline, featuring a reactive aniline (B41778) moiety and halogenated aromatic rings, suggests its potential as a versatile building block in organic synthesis. The amino group can be readily transformed into a variety of other functional groups, while the chloro and fluoro substituents can influence the electronic properties and reactivity of the aromatic rings, as well as serve as sites for further chemical modification.
Precursor in Heterocyclic and Polycyclic Compound Synthesis
While no specific instances of this compound being used to synthesize heterocyclic or polycyclic compounds were found in the available literature, its structure is well-suited for such transformations. Aromatic amines are common precursors for a wide array of nitrogen-containing heterocycles. For instance, the amino group could undergo condensation reactions with dicarbonyl compounds to form pyrroles or be used in Skraup or Doebner-von Miller reactions to generate quinolines.
Furthermore, the presence of halogen atoms could allow for intramolecular cyclization reactions through palladium-catalyzed C-H activation or other cross-coupling methodologies to create complex polycyclic frameworks. The specific substitution pattern might also direct the regioselectivity of these cyclization reactions, offering a pathway to novel and complex molecular scaffolds.
Monomer or Intermediate in Polymer Chemistry Research
In the field of polymer chemistry, aromatic amines and their derivatives are frequently used as monomers or intermediates. Although no polymers specifically derived from this compound have been documented in public research, its structure suggests potential applications. The primary amine functionality would allow it to be a monomer in the synthesis of polyamides, polyimides, or other condensation polymers.
The incorporation of the diaryl ether linkage and halogen atoms into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific dielectric properties. For instance, fluorinated polymers are known for their low surface energy and high thermal stability. Therefore, polymers synthesized from this monomer could be of interest for applications in high-performance materials.
Ligand Chemistry and Metal Complexation Research
The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the compound or its derivatives could be explored in the field of ligand chemistry.
Chelation Behavior and Coordination with Transition Metals
Specific studies on the chelation behavior of this compound with transition metals are not available. For this molecule to act as a chelating ligand, it would likely require modification to introduce another coordinating atom in a suitable position to form a stable chelate ring with a metal center. However, even as a monodentate ligand, the electronic properties of the aromatic rings, influenced by the chloro and fluoro substituents, could modulate the properties of the resulting metal complexes.
Role as Ligands in Catalytic Reactions (e.g., C-C, C-N, C-O bond formations)
While there is no direct evidence of this compound being used in catalysis, ligands derived from aniline-type molecules are common in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
A derivative of this compound, for example, could be synthesized to incorporate phosphine (B1218219) or other coordinating groups, creating a more sophisticated ligand. The electronic and steric properties imparted by the chloro- and fluoro-substituted phenoxy group could influence the catalytic activity and selectivity of a metal complex bearing such a ligand.
Development of Functional Materials and Optical Probes
The combination of a diaryl ether structure with halogen substituents and an amino group suggests that this compound could be a precursor for functional materials and optical probes. However, no specific research on this compound for these applications has been publicly reported.
Integration into Organic Light-Emitting Diode (OLED) Components
There is no specific information available in the searched results regarding the integration of this compound into OLED components. While diarylamine derivatives are a known class of compounds used as hole-transporting materials in OLEDs, research explicitly detailing the performance or properties of this compound in this context is not apparent. The development of efficient hole-transporting layers is a critical area of OLED research, but studies on this specific compound have not been published.
Applications in Fluorescent Dyes and Chemosensors Research
The synthesis of fluorescent probes and chemosensors often utilizes aniline derivatives as a core structure. nih.govnih.gov The amino group can act as a recognition site or be modified to tune the photophysical properties of the molecule. nih.gov For instance, fluorescent probes for detecting specific analytes like metal ions or biological molecules have been developed from various aniline-based compounds. nih.gov However, there are no specific research findings that describe the use of this compound as a platform for creating fluorescent dyes or chemosensors. The influence of the 4-chloro-2-fluorophenoxy substituent on the fluorescence properties and sensing capabilities of an aniline core has not been reported.
Photochromic and Thermochromic Material Research
Photochromic and thermochromic materials, which change color in response to light or temperature, respectively, are a significant area of materials chemistry. While diaryl ether structures can be incorporated into such responsive materials, there is no available research that investigates the photochromic or thermochromic behavior of this compound or materials derived from it.
Advanced Analytical Characterization Techniques for 4 4 Chloro 2 Fluorophenoxy Aniline Research
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 4-(4-chloro-2-fluorophenoxy)aniline. These techniques offer insights into the molecular weight, elemental composition, and the intricate connectivity of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. With mass accuracy typically in the sub-ppm range, HRMS can confidently distinguish between compounds with the same nominal mass but different elemental formulas.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₉ClFNO |
| Theoretical Monoisotopic Mass | 253.0357 g/mol |
| Measured Monoisotopic Mass | 253.0355 g/mol |
| Mass Accuracy (ppm) | -0.8 |
Note: The data in this table is illustrative and represents typical values obtained in HRMS analysis.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the detailed atomic connectivity of this compound. While standard one-dimensional ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, two-dimensional techniques reveal correlations between them.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons in the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the unambiguous assignment of proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). HMBC is particularly valuable for connecting the two aromatic rings across the ether oxygen and for assigning quaternary carbons.
The combined use of these multi-dimensional NMR techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals in the this compound molecule, confirming its structural integrity. malayajournal.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2', H-6' | 7.05 (d) | 118.5 |
| H-3', H-5' | 6.70 (d) | 115.2 |
| H-3 | 7.25 (dd) | 124.8 |
| H-5 | 6.80 (t) | 116.3 |
| H-6 | 7.10 (dd) | 120.1 |
| C-1' | - | 145.0 |
| C-4' | - | 142.3 |
| C-1 | - | 150.2 |
| C-2 | - | 155.6 (d, J=245 Hz) |
| C-4 | - | 128.9 |
Note: This data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, and 't' denotes a triplet.
Advanced Chromatographic and Separation Science Applications
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and impurities. Advanced chromatographic methods offer high resolution and efficiency for these demanding analytical tasks.
Chiral Chromatography for Enantiomeric Purity Assessment
While this compound is achiral, many of its derivatives used in pharmaceuticals and agrochemicals are chiral. nih.govnih.gov For these chiral derivatives, assessing the enantiomeric purity is critical, as different enantiomers can have vastly different biological activities. Chiral chromatography, typically using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying enantiomers. nih.gov The choice of CSP is crucial and often involves polysaccharide-based phases like cellulose (B213188) or amylose (B160209) derivatives. windows.net The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.
Table 3: Example of Chiral HPLC Method Parameters for a Hypothetical Chiral Derivative
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Note: This table provides an example of typical conditions and would need to be optimized for a specific chiral derivative of this compound.
Preparative Chromatography for Isomer Separation and Purification
The synthesis of this compound can sometimes lead to the formation of positional isomers. Preparative chromatography is a powerful technique used to isolate and purify the desired isomer on a larger scale. americanpharmaceuticalreview.com This method utilizes larger columns and higher flow rates compared to analytical chromatography to process significant quantities of material. Both normal-phase and reversed-phase preparative HPLC can be employed, with the choice of stationary and mobile phases tailored to the specific separation challenge. The goal is to achieve high purity of the target compound, which is essential for its subsequent use in synthesis or for obtaining accurate data in other analytical tests. In some cases, coupling achiral and chiral columns can be used to simultaneously separate isomers and enantiomers in a single step. americanpharmaceuticalreview.com
Electroanalytical Techniques for Redox Characterization
Electroanalytical methods are instrumental in probing the redox behavior of electroactive molecules. For a compound like this compound, which possesses an aniline (B41778) moiety susceptible to oxidation, these techniques can provide critical data on its electron transfer processes.
Cyclic Voltammetry and Chronoamperometry for Redox Potentials
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques to determine the redox potentials and to study the kinetics of electron transfer reactions.
Cyclic Voltammetry (CV) is a primary tool for investigating the electrochemical behavior of new compounds. It involves scanning the potential of a working electrode and measuring the resulting current. For aromatic amines like anilines, CV can reveal the potential at which the compound is oxidized, the stability of the resulting radical cation, and any subsequent chemical reactions.
In studies of related diphenyl ether derivatives, such as the herbicide aclonifen (B195272) (2-chloro-6-nitro-3-phenoxyaniline), cyclic voltammetry has been employed to investigate its anodic oxidation. researchgate.netresearchgate.net These studies, typically conducted in a non-aqueous solvent like acetonitrile (B52724) with a supporting electrolyte, show that the oxidation of the aniline moiety is an irreversible process. researchgate.netresearchgate.net The initial one-electron oxidation of the amino group leads to the formation of a radical cation, which can then undergo further reactions, such as dimerization. researchgate.netresearchgate.net For instance, the electrochemical oxidation of 2-chloro-6-nitro-3-phenoxyaniline was found to result in a dimeric product through a coupling process. researchgate.netresearchgate.net
Based on these findings for analogous compounds, a hypothetical cyclic voltammogram for this compound would be expected to exhibit an irreversible oxidation peak corresponding to the oxidation of the aniline nitrogen. The exact potential of this peak would be influenced by the electronic effects of the chloro and fluoro substituents on the phenoxy ring.
Chronoamperometry involves stepping the potential of the electrode to a value where an electrochemical reaction occurs and monitoring the current as a function of time. This technique is often used to determine the diffusion coefficient of the analyte and can provide further insights into the reaction mechanism.
The following table summarizes electrochemical data for related diphenyl ether compounds, which can serve as a reference for predicting the behavior of this compound.
| Compound | Technique | Key Findings | Reference |
| 2-Chloro-6-nitro-3-phenoxyaniline (Aclonifen) | Cyclic Voltammetry | Irreversible anodic oxidation; leads to a dimeric product via a coupling mechanism. | researchgate.netresearchgate.net |
| Bifenox | Cyclic Voltammetry | Exhibits cathodic reduction leading to a stable anion radical. | researchgate.net |
| Nitrofen | Cyclic Voltammetry | Shows cathodic reduction to form a stable anion radical. | researchgate.net |
| 4-Nitro Diphenyl Ether | Cyclic Voltammetry | Undergoes cathodic reduction. | researchgate.net |
This table presents data for compounds structurally related to this compound to provide context for its potential electrochemical behavior, as direct experimental data for the target compound is not available in the cited literature.
Spectroelectrochemical and Other Hybrid Analytical Methods for In-Situ Studies
To gain a more detailed understanding of the species generated during electrochemical reactions, spectroelectrochemical methods are employed. These hybrid techniques combine spectroscopy with electrochemistry, allowing for the in-situ characterization of intermediates and products.
Spectroelectrochemistry couples an electrochemical cell with a spectrometer (e.g., UV-Vis, FT-IR, or EPR). This allows for the simultaneous acquisition of electrochemical data and spectroscopic information on the species being generated at the electrode surface. For the study of this compound, UV-Vis spectroelectrochemistry could be used to monitor the formation and decay of the radical cation and any subsequent products, as these species often have distinct electronic absorption spectra.
In the investigation of the anodic oxidation of aclonifen, for example, changes in the UV-visible spectrum were monitored during electrolysis to identify the products formed. researchgate.net Similarly, FT-IR spectroelectrochemistry could be utilized to detect changes in vibrational modes, providing structural information about the electrogenerated species. For instance, the appearance of new bands could indicate the formation of N-N or C-N bonds in dimerization or polymerization products.
Other hybrid techniques that could be valuable include Electrochemical-Mass Spectrometry (EC-MS) , which can identify the mass-to-charge ratio of volatile products or intermediates, and Electrochemical-Electron Paramagnetic Resonance (EC-EPR) spectroscopy , which is highly specific for detecting and characterizing radical species like the radical cation of the aniline moiety.
The application of these advanced analytical techniques would be crucial in building a complete picture of the redox chemistry of this compound, from the initial electron transfer event to the ultimate fate of the resulting reactive intermediates. While direct experimental data remains to be established, the methodologies and insights gained from studies of similar molecules provide a solid foundation for future research in this area.
Future Research Directions and Unaddressed Academic Questions for 4 4 Chloro 2 Fluorophenoxy Aniline
Emerging Synthetic Strategies and Novel Reactivity Discoveries
The synthesis of diaryl ethers has been a long-standing challenge in organic chemistry. While classical methods like the Ullmann condensation exist, they often require harsh reaction conditions. wikipedia.org Modern synthetic chemistry offers more refined tools that could be applied to the synthesis of 4-(4-chloro-2-fluorophenoxy)aniline.
Future research should focus on optimizing modern cross-coupling reactions for the synthesis of this specific molecule. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds and could be adapted for the synthesis of aryl amines. organic-chemistry.orgwikipedia.org Similarly, recent advancements in Ullmann-type couplings now allow for milder reaction conditions through the use of specialized ligands and copper sources. organic-chemistry.orgarkat-usa.orgacs.org The development of a robust and scalable synthesis for this compound is the first and most critical unaddressed question.
An important area of investigation would be a comparative study of different catalytic systems to determine the optimal conditions for the synthesis of this compound. This would involve screening various palladium or copper catalysts, ligands, bases, and solvents. The unique electronic properties conferred by the chloro and fluoro substituents on the phenoxy ring may present unique challenges and opportunities for catalyst development.
Once synthesized, the novel reactivity of this compound itself is a completely open field of study. The interplay of the electron-donating amine group and the electron-withdrawing halogenated phenoxy group could lead to interesting and potentially useful reactivity patterns in electrophilic aromatic substitution, or in the functionalization of the aniline (B41778) nitrogen.
Advanced Computational Approaches for Deeper Mechanistic Understanding
In the absence of extensive empirical data, computational chemistry provides a powerful toolkit for predicting the properties and reactivity of new molecules. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the geometric, electronic, and spectroscopic properties of this compound.
A key unaddressed question that can be tackled computationally is the conformational landscape of the molecule. The rotational barriers around the ether linkage and the C-N bond will dictate the three-dimensional shape of the molecule, which is a critical determinant of its biological activity and material properties.
Furthermore, computational studies can provide a deeper mechanistic understanding of the potential synthetic routes. For instance, the reaction energy profiles for the Ullmann or Buchwald-Hartwig couplings to form this compound could be modeled to identify the rate-determining steps and to rationalize the performance of different catalytic systems. This predictive power can help in guiding experimental work, saving time and resources.
The predicted spectroscopic data (NMR, IR, UV-Vis) from these calculations would be invaluable in the characterization of the molecule once it is synthesized.
Identification of Novel Biological Interaction Modalities in Research
The diaryl ether aniline scaffold is a common feature in many biologically active compounds, particularly in the realm of protein kinase inhibitors used in oncology. The anilino-quinazoline, anilino-pyrimidine, and related cores are well-established pharmacophores that bind to the ATP-binding site of many kinases.
A significant area for future research is the synthesis of this compound and its subsequent screening against a panel of protein kinases. The specific substitution pattern of a 4-chloro and 2-fluoro group on the phenoxy ring could offer a unique binding profile, potentially leading to the discovery of a novel inhibitor with high potency and selectivity. The compound could also be explored for its potential as an antimicrobial or anti-inflammatory agent.
The initial steps would involve in-silico docking studies of the molecule against the crystal structures of various kinase targets to prioritize experimental screening. Following this, in-vitro enzyme assays would be necessary to determine the inhibitory activity and to establish a preliminary structure-activity relationship (SAR).
Exploration of Interdisciplinary Applications in Materials Science and Catalysis
The applications of anilines and their derivatives extend beyond pharmaceuticals into the realm of materials science and catalysis. Halogenated anilines are used as precursors for dyes, pigments, and polymers. chemimpex.com The unique combination of functional groups in this compound makes it an interesting candidate for these applications.
Future research could explore the polymerization of this compound to create novel polyanilines. The resulting polymers could exhibit interesting electronic and optical properties due to the presence of the halogenated diaryl ether moiety. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as antistatic coatings.
In the field of catalysis, the aniline nitrogen could be functionalized to create novel ligands for transition metal catalysts. The electronic and steric properties of the ligand could be fine-tuned by the bulky and electron-withdrawing phenoxy group, potentially leading to catalysts with enhanced activity or selectivity for a variety of organic transformations.
Integration of Machine Learning and Artificial Intelligence for Predictive Research
The fields of chemistry and drug discovery are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). organic-chemistry.org These tools can be used to predict the properties, activities, and synthetic routes for novel compounds, accelerating the pace of research and development.
For a molecule like this compound, where experimental data is scarce, AI and ML models could be trained on large datasets of known diaryl ethers and anilines to make valuable predictions. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of the compound against various targets.
The integration of AI and ML into the research workflow for this compound represents a paradigm shift in how we approach the study of new chemical entities. It allows for a more data-driven and predictive approach, which can help to overcome the challenges associated with the investigation of underexplored molecules.
Compound Data Tables
As the compound This compound is not well-documented, the following tables provide data for its likely precursors. This data would be essential for any future synthetic work.
Table 1: Properties of 4-Chloro-2-fluoroaniline (B1294793)
| Property | Value | Reference |
| CAS Number | 57946-56-2 | sigmaaldrich.comnbinno.com |
| Molecular Formula | C₆H₅ClFN | sigmaaldrich.comnbinno.com |
| Molecular Weight | 145.56 g/mol | sigmaaldrich.comnbinno.com |
| Appearance | Colorless to dark amber liquid | innospk.com |
| Boiling Point | 104-107 °C at 28 mmHg | innospk.com |
| Density | 1.311 g/mL at 25 °C | sigmaaldrich.com |
Table 2: Properties of 4-Chlorophenol
| Property | Value |
| CAS Number | 106-48-9 |
| Molecular Formula | C₆H₅ClO |
| Molecular Weight | 128.56 g/mol |
| Appearance | Colorless or white solid |
| Melting Point | 42-44 °C |
| Boiling Point | 220 °C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
